1,3-Dimethyl 2-(chloromethylidene)propanedioate
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Overview
Description
1,3-Dimethyl 2-(chloromethylidene)propanedioate is an organic compound with the molecular formula C6H7ClO4. It is also known by its IUPAC name, dimethyl 2-(chloromethylene)malonate
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dimethyl 2-(chloromethylidene)propanedioate can be synthesized through several methods. One common synthetic route involves the reaction of dimethyl malonate with chlorinating agents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions . The reaction typically proceeds as follows:
Dimethyl malonate+Chlorinating agent→1,3-Dimethyl 2-(chloromethylidene)propanedioate
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes using similar reagents but optimized for higher yields and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl 2-(chloromethylidene)propanedioate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.
Addition Reactions: The compound can participate in addition reactions with nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide (NaN3) or potassium hydroxide (KOH) are commonly used.
Addition Reactions: Nucleophiles like Grignard reagents or organolithium compounds are employed.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions are used for hydrolysis reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while hydrolysis results in the formation of carboxylic acids .
Scientific Research Applications
1,3-Dimethyl 2-(chloromethylidene)propanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl 2-(chloromethylidene)propanedioate involves its reactivity towards nucleophiles and electrophiles. The chlorine atom and ester groups are key functional sites that participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Dimethyl malonate: A precursor in the synthesis of 1,3-Dimethyl 2-(chloromethylidene)propanedioate.
Diethyl malonate: Similar structure but with ethyl ester groups instead of methyl.
Methyl chloroacetate: Contains a similar chloromethyl group but lacks the malonate structure.
Uniqueness
This compound is unique due to its combination of a chloromethylidene group and malonate ester structure, which imparts distinct reactivity and versatility in chemical synthesis .
Properties
IUPAC Name |
dimethyl 2-(chloromethylidene)propanedioate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClO4/c1-10-5(8)4(3-7)6(9)11-2/h3H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGENZLZZCBFXML-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CCl)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90449186 |
Source
|
Record name | Propanedioic acid, (chloromethylene)-, dimethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90449186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38238-77-6 |
Source
|
Record name | Propanedioic acid, (chloromethylene)-, dimethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90449186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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